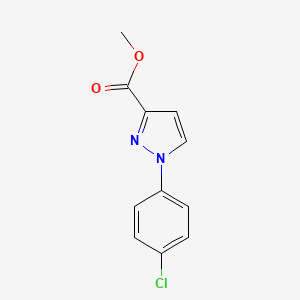

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Descripción general

Descripción

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group at the 3-position and a 4-chlorophenyl group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

In agriculture, this compound is being explored for its fungicidal properties. The compound serves as a precursor in the synthesis of various fungicides, contributing to crop protection strategies.

Fungicide Development

The synthesis of this compound is integral to producing effective fungicides. For example, it has been used to develop compounds that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| This compound | Anti-inflammatory | |

| This compound | Fungicide precursor |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the condensation of appropriate precursors under controlled conditions. The compound's chemical stability and reactivity make it suitable for further modifications to enhance its biological activity.

Synthesis Pathway

The general synthesis pathway includes:

- Step 1: Formation of the pyrazole ring through condensation reactions.

- Step 2: Esterification to form the final carboxylate derivative.

This synthetic route not only yields the desired compound but also allows for variations that can lead to new derivatives with enhanced properties .

Case Study 1: Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Agricultural Field Trials

Field trials using formulations containing this compound showed promising results in controlling fungal infections in crops. The trials indicated a reduction in disease incidence and improved yield compared to untreated controls .

Mecanismo De Acción

The mechanism of action of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-phenylpyrazole-3-carboxylate

- Methyl 1-(4-methylphenyl)pyrazole-3-carboxylate

- Methyl 1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, commonly known as Pyraclostrobin, is a compound of significant interest in both agricultural and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, biochemical interactions, and applications in research and industry.

Target Pathways

Pyraclostrobin primarily targets various plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres. It acts as a fungicide belonging to the strobilurin class, which inhibits mitochondrial respiration in fungi by interfering with the electron transport chain. This inhibition disrupts ATP production, ultimately leading to fungal cell death.

Biochemical Pathways

The compound's interaction with mitochondrial pathways is critical for its fungicidal activity. By inhibiting the enzyme cytochrome bc1 complex (complex III), Pyraclostrobin prevents the transfer of electrons, which is essential for ATP synthesis in fungal cells.

Cellular Effects

Pyraclostrobin exhibits various cellular effects beyond its fungicidal properties:

- Anti-inflammatory Activity : Research indicates that it can inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.

- Gene Expression Modulation : The compound influences gene expression related to inflammatory responses, thus altering cellular functions and signaling pathways.

Pharmacokinetics

In animal studies, particularly in rats, approximately 50% of Pyraclostrobin is absorbed following oral administration. The pharmacokinetic profile suggests moderate bioavailability, which is crucial for its effectiveness as both a fungicide and a potential therapeutic agent.

Dosage Effects in Animal Models

Studies have shown that the biological effects of Pyraclostrobin vary with dosage. At lower concentrations, it demonstrates beneficial effects such as anti-inflammatory and analgesic properties. Conversely, higher doses may lead to adverse effects.

Research Applications

Pyraclostrobin has numerous applications in scientific research:

- Agricultural Use : As an agrochemical, it is extensively used to control fungal diseases in crops.

- Pharmaceutical Development : Its potential as an anti-inflammatory and anticancer agent has been explored in various studies. For instance, derivatives of Pyraclostrobin have shown significant antiproliferative activity against cancer cell lines such as MCF-7 and A549 .

Case Studies

Several studies highlight the diverse biological activities of Pyraclostrobin and its derivatives:

- Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibit strong antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

- Cytotoxicity Against Cancer Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One study reported an IC50 value of 0.08 µM for a derivative against MCF-7 cells, indicating potent anticancer activity .

- Inflammation Studies : Pyraclostrobin's ability to modulate inflammatory pathways was assessed through its effects on COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZRRVSRPYYSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.